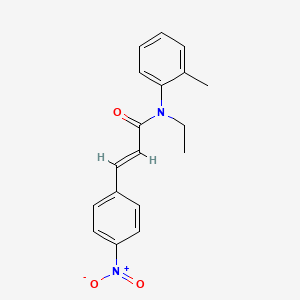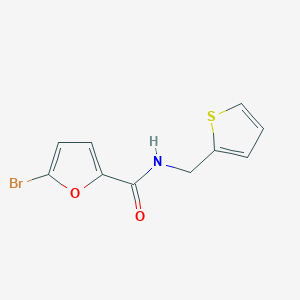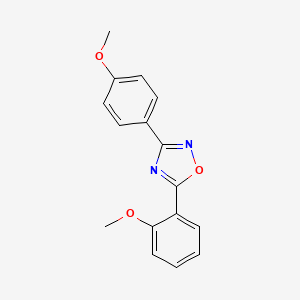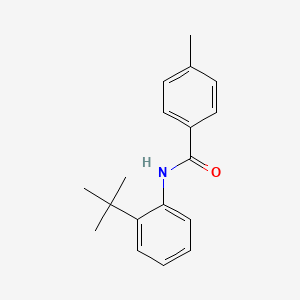
N-ethyl-N-(2-methylphenyl)-3-(4-nitrophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-N-(2-methylphenyl)-3-(4-nitrophenyl)acrylamide, also known as NEMPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. NEMPA is a yellow crystalline powder that is soluble in organic solvents such as ethanol and chloroform.
Aplicaciones Científicas De Investigación
N-ethyl-N-(2-methylphenyl)-3-(4-nitrophenyl)acrylamide has been studied for its potential applications in various fields such as materials science, chemical biology, and medicinal chemistry. In materials science, N-ethyl-N-(2-methylphenyl)-3-(4-nitrophenyl)acrylamide has been used as a building block for the synthesis of functionalized polymers and dendrimers. In chemical biology, N-ethyl-N-(2-methylphenyl)-3-(4-nitrophenyl)acrylamide has been used as a fluorescent probe for the detection of protein-protein interactions. In medicinal chemistry, N-ethyl-N-(2-methylphenyl)-3-(4-nitrophenyl)acrylamide has been studied for its potential as a therapeutic agent for various diseases such as cancer and Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of N-ethyl-N-(2-methylphenyl)-3-(4-nitrophenyl)acrylamide is not fully understood. However, studies have shown that N-ethyl-N-(2-methylphenyl)-3-(4-nitrophenyl)acrylamide can interact with proteins and enzymes in the body, leading to changes in their activity and function. For example, N-ethyl-N-(2-methylphenyl)-3-(4-nitrophenyl)acrylamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels in the brain, which has been linked to improved cognitive function.
Biochemical and Physiological Effects:
Studies have shown that N-ethyl-N-(2-methylphenyl)-3-(4-nitrophenyl)acrylamide can have various biochemical and physiological effects on the body. For example, N-ethyl-N-(2-methylphenyl)-3-(4-nitrophenyl)acrylamide has been shown to have antioxidant properties, which can protect cells from oxidative damage. N-ethyl-N-(2-methylphenyl)-3-(4-nitrophenyl)acrylamide has also been shown to have anti-inflammatory properties, which can reduce inflammation in the body. Additionally, N-ethyl-N-(2-methylphenyl)-3-(4-nitrophenyl)acrylamide has been shown to have neuroprotective properties, which can protect neurons from damage and degeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-ethyl-N-(2-methylphenyl)-3-(4-nitrophenyl)acrylamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, N-ethyl-N-(2-methylphenyl)-3-(4-nitrophenyl)acrylamide is soluble in organic solvents, which makes it easy to work with in the lab. However, one limitation of using N-ethyl-N-(2-methylphenyl)-3-(4-nitrophenyl)acrylamide is its relatively high cost, which can be a barrier for some researchers.
Direcciones Futuras
There are several future directions for the study of N-ethyl-N-(2-methylphenyl)-3-(4-nitrophenyl)acrylamide. One direction is to further investigate its potential as a therapeutic agent for various diseases. Another direction is to explore its applications in materials science, particularly in the synthesis of functionalized polymers and dendrimers. Additionally, further studies are needed to fully understand the mechanism of action of N-ethyl-N-(2-methylphenyl)-3-(4-nitrophenyl)acrylamide and its effects on the body.
Métodos De Síntesis
The synthesis of N-ethyl-N-(2-methylphenyl)-3-(4-nitrophenyl)acrylamide involves the reaction of 2-methylphenylamine with 4-nitrobenzaldehyde in the presence of N-ethyl-N′-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) as coupling agents. The resulting product is then purified through recrystallization to obtain N-ethyl-N-(2-methylphenyl)-3-(4-nitrophenyl)acrylamide in high purity.
Propiedades
IUPAC Name |
(E)-N-ethyl-N-(2-methylphenyl)-3-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-3-19(17-7-5-4-6-14(17)2)18(21)13-10-15-8-11-16(12-9-15)20(22)23/h4-13H,3H2,1-2H3/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDZATLQNJLKWLX-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1C)C(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C1=CC=CC=C1C)C(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-ethyl-N-(2-methylphenyl)-3-(4-nitrophenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-methyl-1-{2-[2-(3-nitrobenzylidene)hydrazino]-2-oxoethyl}-1H-[1,2,4]triazolo[4,3-b]pyridazin-4-ium-8-olate](/img/structure/B5885937.png)

![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5885943.png)
![N-[4-(benzyloxy)benzyl]-4-fluoroaniline](/img/structure/B5885960.png)







![1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-(2-methylphenyl)piperazine](/img/structure/B5886021.png)